4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
Overview
Description
“4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C30H30N4O4S2. It has an average mass of 574.714 Da and a monoisotopic mass of 574.170837 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including sulfonyl and amino groups . For a more detailed view of the structure, you may refer to resources like ChemSpider .Scientific Research Applications
It's an impurity in the antibacterial drug Sulfamethizole, which was analyzed using HPLC and further confirmed by independent synthesis (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
Substituted benzenesulfonamides, including similar compounds, have been studied as potent inhibitors of membrane-bound phospholipase A2. These inhibitors have been shown to reduce the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).
Sulfonamide Schiff bases of anthranilic acid, with a similar structure, have been synthesized and evaluated for their biological potential, particularly for enzyme inhibition potential against AChE and BChE enzymes (Kausar et al., 2019).
Zinc phthalocyanine substituted with similar benzenesulfonamide derivatives was synthesized and characterized for photodynamic therapy applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold were synthesized, displaying strong affinities towards carbonic anhydrase isozymes and effective in lowering intraocular pressure in normotensive rabbits (Casini et al., 2002).
The photochemical decomposition of Sulfamethoxazole, a similar sulfonamide, was studied, revealing its photolability in acidic aqueous solutions and the formation of multiple photoproducts (Zhou & Moore, 1994).
Novel sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity and by spectroscopic techniques, including X-ray diffraction, Hirshfeld surface, and theoretical method analyses (Demircioğlu et al., 2018).
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKDTWJYJXMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292550 | |
Record name | MLS003389252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49633-28-5 | |
Record name | NSC83604 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003389252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(1,2-PHENYLENE)BIS(P-TOLUENESULFONAMIDE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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